molecular formula C18H10F4N2O4S B2878626 N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide CAS No. 306977-62-8

N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide

Cat. No.: B2878626
CAS No.: 306977-62-8
M. Wt: 426.34
InChI Key: CMVPGSUGZDPICS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a phenoxy substituent at the 3-position of the thiophene ring. The phenoxy group is further substituted with a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2O4S/c19-10-1-3-11(4-2-10)23-17(25)16-15(7-8-29-16)28-12-5-6-14(24(26)27)13(9-12)18(20,21)22/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPGSUGZDPICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Nitrophenoxy moiety : Known for contributing to antibacterial and antitumor activities.
  • Thiophene ring : Often associated with diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial : Effective against certain bacterial strains.
  • Anticancer : Potential activity against various tumor cell lines.
  • Antitubercular : Demonstrated efficacy against Mycobacterium tuberculosis.

Antimicrobial Activity

In studies assessing the antimicrobial properties, derivatives of this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The results indicated that several derivatives showed potent activity, with MIC values ranging from 4 to 64 μg/mL. For instance, one derivative exhibited an MIC of 4 μg/mL against both rifampicin-resistant and susceptible strains of M. tuberculosis .

Anticancer Activity

The anticancer potential was assessed through MTT assays against multiple tumor cell lines. The compound displayed no significant inhibitory effects on the tested cancer cell lines, suggesting a need for further structural optimization to enhance its anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the nitrophenyl and thiophene components could significantly impact biological activity. For example:

  • Trifluoromethyl substitutions were found to enhance potency against M. tuberculosis.
  • The presence of halogen substituents influenced the overall efficacy, with certain configurations yielding better results than others .

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • A series of derivatives were synthesized and tested, revealing significant antitubercular activity. The most potent derivative had an MIC value of 4 μg/mL against resistant strains .
  • Safety Profile Assessment :
    • Safety evaluations in Vero cell lines indicated a favorable safety profile for the most active compounds, which is crucial for further development .
  • Comparative Analysis with Similar Compounds :
    • When compared with other known antitubercular agents, the derivatives showed competitive activity, suggesting that further exploration could lead to novel treatments .

Data Tables

Compound NameMIC (μg/mL)Activity Type
This compound4Antitubercular
Derivative 116Antitubercular
Derivative 232Antitubercular
Control Compound>64Antitubercular

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the thiophene ring or amide group:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Amide Substituent Thiophene Substituent Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound N-(4-fluorophenyl) 3-[4-nitro-3-(trifluoromethyl)phenoxy] C₁₈H₁₀F₄N₂O₄S 426.34 4-FPh, NO₂, CF₃
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide N-phenyl 3-[4-nitro-3-(trifluoromethyl)phenoxy] C₁₈H₁₁F₃N₂O₄S 408.35 Ph, NO₂, CF₃
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide N-(4-chloro-3-nitrophenyl) Thiophene-2-carboxamide C₁₁H₇ClN₂O₃S 298.71 Cl, NO₂
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazol-2-yl 5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 Thiazole, NO₂, CF₃, OMe
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid Carboxylic acid (-COOH) 3-[4-nitro-3-(trifluoromethyl)phenoxy] C₁₂H₆F₃NO₅S 337.24 COOH, NO₂, CF₃
Key Observations:

Amide Substituent: The target compound’s 4-fluorophenyl group enhances lipophilicity compared to the unsubstituted phenyl group in . Fluorine’s electronegativity may improve metabolic stability and target binding via dipole interactions .

Thiophene Substituents: The phenoxy-NO₂-CF₃ motif in the target compound and is critical for electronic modulation. The 5-nitrothiophene in positions the nitro group directly on the thiophene ring, which may alter reactivity compared to the phenoxy-linked nitro in the target compound.

Functional Group Replacements :

  • Replacing the amide with a carboxylic acid (as in ) significantly impacts solubility and acidity. Carboxylic acids are more polar, reducing membrane permeability but improving water solubility .

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